2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol
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Overview
Description
2-Amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol, also known as 2-amino-6-methoxy-4-tetrazolylphenol (AMTP), is a synthetic phenol compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 239.24 g/mol and a melting point of 218-220°C. AMTP is insoluble in water, but soluble in ethanol and other organic solvents.
Scientific Research Applications
Photodynamic Therapy Applications
- The study on zinc phthalocyanine derivatives highlights the significance of these compounds in photodynamic therapy for cancer treatment. The synthesized compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Novel Water-Soluble Phosphino Amino Acids Synthesis
- Research on the synthesis of acyclic and cyclic amino acid derivatives of 2-phosphinophenols demonstrated the creation of novel compounds with potential applications in ligand chemistry. The synthesized phosphino amino acids showed solubility in water, which may increase their applicability in various biochemical and pharmaceutical formulations (Karasik et al., 2001).
Schiff Base Synthesis and Characterization
- A study focused on the synthesis and characterization of a specific Schiff base compound, exploring its potential applications in various fields, including organic synthesis and material science. This research contributes to the understanding of Schiff base chemistry and its implications for further scientific investigations (Bai Linsha, 2015).
Antibacterial Properties of Schiff Base Compounds
- Another study synthesized Schiff base compounds with potential antibacterial applications. These compounds were tested against both gram-positive and gram-negative bacteria, showing potent antibacterial activity, which may lead to new avenues in the development of antimicrobial agents (Kakanejadifard et al., 2013).
Theoretical Studies on Phenolic Antioxidants
- Theoretical calculations on phenolic antioxidants related to Vitamin E were conducted to understand substituent effects on their antioxidant capacity. Such studies are crucial for designing more effective antioxidants for pharmaceutical and cosmetic applications (Wright et al., 1997).
Mechanism of Action
Target of Action
It is suggested that the compound may have a role in the protodeboronation of alkyl boronic esters . It’s also indicated that the compound might have a role as a human blood serum metabolite, a human urinary metabolite, and a biomarker .
Mode of Action
It is suggested that the compound may be involved in the catalytic protodeboronation of alkyl boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Biochemical Pathways
It is suggested that the compound may be involved in the protodeboronation of alkyl boronic esters , which is a valuable transformation in organic synthesis .
Pharmacokinetics
It is suggested that the compound may be a metabolite of the neurotransmitter dopamine , which could imply that it is metabolized in the body and may have specific distribution patterns.
Result of Action
It is suggested that the compound may have a significant zone of inhibition at higher concentrations , indicating that it may have antimicrobial properties .
Action Environment
It is suggested that the compound may have a significant zone of inhibition at higher concentrations , which could imply that its efficacy may be concentration-dependent.
properties
IUPAC Name |
2-amino-6-methoxy-4-(2-methyltetrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-14-12-9(11-13-14)5-3-6(10)8(15)7(4-5)16-2/h3-4,15H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGKFKIPBDGHME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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